![molecular formula C17H21F2N5O2S B2923067 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide CAS No. 898624-44-7](/img/structure/B2923067.png)
2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide” is a chemical compound with the molecular formula C10H17N5OS . It is related to the class of compounds known as 1,2,4-triazoles .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is attached to a cyclohexyl group, an amino group, and a sulfanyl group .Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis and Antimicrobial Screening : Derivatives of 1,2,4-triazol, like the given compound, have been synthesized and show a range of pharmaceutical activities. These include anti-inflammatory, analgesic, antibacterial, antifungal, anti-tubercular, antiviral, antitumor, anticonvulsant, and antidepressant properties. The synthesis process involves the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide. The synthesized compounds have been screened for in vitro antibacterial, antifungal, and anti-tuberculosis activity (MahyavanshiJyotindra et al., 2011).
Anti-exudative Properties : Research on derivatives of 1,2,4-triazol has indicated their potential in exhibiting antiexudative properties. A study synthesized pyroline derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides and tested their anti-exudative activity, finding significant effectiveness in most derivatives (Chalenko et al., 2019).
Antiviral and Virucidal Activity : Certain derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have been synthesized and shown to reduce viral replication in human adenovirus type 5 and ECHO-9 virus, indicating potential antiviral applications (Wujec et al., 2011).
Crystal Structure and Chemical Analysis
- Crystal Structure Analysis : The crystal structure of compounds related to 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide, such as N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, provides insights into their molecular conformation, crucial for understanding their pharmacological properties (Cai et al., 2009).
Antimicrobial and Anticancer Properties
Antimicrobial and Anticancer Activities : Various studies have synthesized and evaluated compounds containing the 1,2,4-triazole ring system for their antimicrobial and anticancer activities. These compounds have shown significant activity against various bacterial and fungal strains, and some have exhibited potent anticancer effects (Baviskar et al., 2013), (Darwish et al., 2014).
Synthesis of Novel Derivatives for Drug Development : The process of synthesizing new derivatives with structures similar to the given compound contributes to the development of new drugs with potentially improved therapeutic properties. This includes exploring various structural modifications to enhance efficacy and reduce toxicity (Gouda et al., 2010).
Theoretical and Experimental Studies for Drug Potential : Theoretical calculations and experimental verifications are essential in assessing the antibacterial potential of such compounds. This includes examining their structural aspects and pharmacological properties for potential drug development (Lahtinen et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of 4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl , which is used in the synthesis of various organic compounds . .
Mode of Action
Similar compounds have shown cytotoxic activities against tumor cell lines , suggesting that this compound may interact with cellular targets to induce cytotoxic effects.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other triazole derivatives, it may affect pathways involved in cell proliferation and survival, potentially leading to cytotoxic effects .
Result of Action
Similar compounds have demonstrated cytotoxic activities against tumor cell lines , suggesting potential anticancer effects.
Propriétés
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N5O2S/c18-16(19)26-13-8-6-12(7-9-13)21-14(25)10-27-17-23-22-15(24(17)20)11-4-2-1-3-5-11/h6-9,11,16H,1-5,10,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBVNBMLVLLJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Azabicyclo[3.2.0]heptan-3-one](/img/structure/B2922985.png)
![3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone](/img/structure/B2922986.png)

![7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2922989.png)
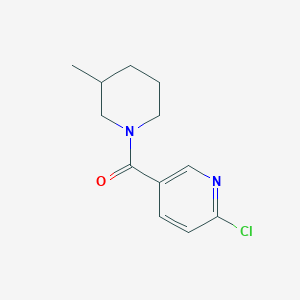
![6-Tert-butyl-2-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2922991.png)
![3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride](/img/structure/B2922992.png)
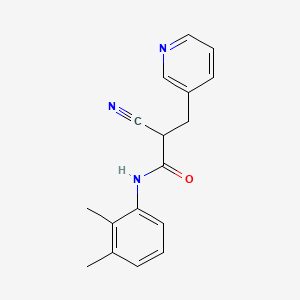
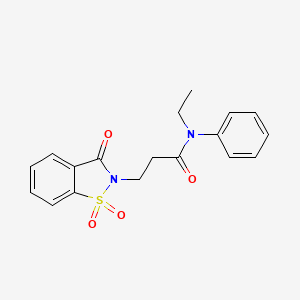

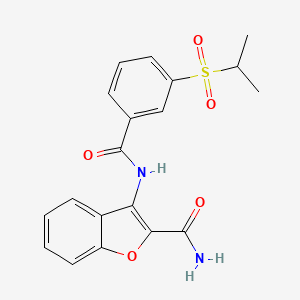
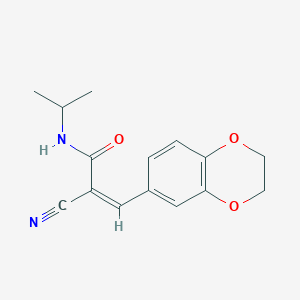
![4-Methyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2923004.png)
![N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923006.png)
